N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic adamantane-based carboxamide derivative featuring a 1,3,4-thiadiazole core linked to a 2,4-dimethylphenyl carbamoyl methyl sulfanyl group. This compound combines structural motifs known for their pharmacological relevance: the adamantane moiety enhances lipophilicity and metabolic stability, while the thiadiazole ring and sulfanyl groups may contribute to hydrogen bonding and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-13-3-4-18(14(2)5-13)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWAKMOKHMLFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction using an adamantane derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Thiadiazoles are known to interact with bacterial enzymes and disrupt cellular processes, making them potential candidates for developing new antibiotics. The specific compound has shown promise in preliminary studies for inhibiting the growth of various bacterial strains, although detailed studies are still needed to confirm efficacy and safety.
1.2 Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer properties. The unique structure of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide allows it to potentially inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Early-stage research suggests that this compound may target specific signaling pathways involved in tumor growth.
Pharmacological Applications
2.1 Receptor Modulation
The compound may act as a modulator of various receptors in the central nervous system. Research into similar structures has demonstrated interactions with serotonin and dopamine receptors, which could lead to applications in treating neurological disorders such as depression and anxiety.
2.2 Anti-inflammatory Effects
Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Material Science Applications
3.1 Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in the development of novel drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents.
3.2 Polymer Chemistry
The compound’s structural characteristics make it a potential candidate for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Research into thiadiazole-based polymers has shown promising results in creating materials suitable for various industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
Mechanism of Action
The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cellular signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other cellular components, such as DNA and proteins, to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its 1,3,4-thiadiazole-2-yl backbone substituted with a sulfanyl-linked carbamoyl methyl group and an adamantane carboxamide . Key analogues for comparison include:
- Adamantane Derivatives: The adamantane moiety in all compounds confers high rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to non-adamantane analogues.
- Heterocyclic Cores: The 1,3,4-thiadiazole ring (vs.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than furyl-substituted analogues (e.g., ) due to the bulky 2,4-dimethylphenyl group but lower than sulfamoyl phenyl derivatives (e.g., ) due to reduced polar surface area.
- Solubility : The sulfanyl-carbamoyl methyl group may enhance aqueous solubility compared to methylamine-substituted thiadiazoles (e.g., ), though empirical data are lacking.
Biological Activity
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide (CAS Number: 392296-04-7) is a complex organic compound with potential biological activities. Its structure features a thiadiazole moiety, which has been noted for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Biological Activity Overview
Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess significant antimicrobial properties. A study highlighted that certain thiadiazole-based compounds demonstrated effectiveness against various bacterial strains and fungi. This suggests that this compound may also exhibit similar antimicrobial effects due to its structural analogies with known active compounds .
Cytotoxicity and Selectivity
The cytotoxic effects of related thiadiazole compounds have been evaluated in various cancer cell lines. Some studies indicate that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects. The cytotoxic profile of this compound warrants further investigation to establish its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
These findings suggest that this compound could possess similar beneficial properties.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves:
- Step 1 : Coupling the adamantane-1-carboxamide moiety to the thiadiazole ring using carbodiimide-based coupling agents (e.g., EDC or HATU) in polar aprotic solvents like DMF at 0–25°C .
- Step 2 : Introducing the [(2,4-dimethylphenyl)carbamoyl]methylsulfanyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC to achieve >95% purity .
Critical Parameters :
- Temperature control during exothermic steps.
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Q. How is the compound characterized post-synthesis?
- Structural Confirmation :
- NMR (¹H, ¹³C, 2D-COSY) to verify adamantane proton environments (δ 1.6–2.1 ppm) and thiadiazole ring protons (δ 8.2–8.5 ppm) .
- HRMS for exact mass determination (e.g., [M+H]⁺ calculated for C₂₃H₂₇N₅O₂S₂: 486.1632) .
- Purity : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods to rule out assay-specific artifacts .
- Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results; re-analyze batches via LC-MS .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to confirm direct binding to putative targets (e.g., fungal CYP51 or bacterial topoisomerases) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group to enhance aqueous solubility .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations for parenteral administration .
- Structural Modifications : Replace the adamantane core with decalin or norbornane derivatives to reduce logP while retaining activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents :
- Thiadiazole Ring : Test 5-position modifications (e.g., alkyl vs. aryl sulfanyl groups) .
- Adamantane : Replace with bicyclic systems (e.g., camphor) to assess steric effects .
Q. What statistical methods optimize reaction yields in scale-up syntheses?
- Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between solvent polarity, catalyst loading, and temperature .
- Machine Learning : Train models on historical reaction data (e.g., yield vs. reagent equivalents) to predict optimal conditions .
Data Analysis and Mechanistic Insights
Q. What computational tools elucidate the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to fungal lanosterol 14α-demethylase (CYP51; PDB ID: 1EA1) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes .
Q. How to address thermal instability observed in DSC analysis?
- Excipient Screening : Co-crystallize with stabilizers (e.g., polyvinylpyrrolidone) to delay decomposition above 150°C .
- Protective Formulations : Lyophilize with trehalose or mannitol for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
